molecular formula C58H72N2O2S6 B2807065 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 1435933-95-1

2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B2807065
CAS No.: 1435933-95-1
M. Wt: 1021.59
InChI Key: CAOPCPKFKCIXFB-UHFFFAOYSA-N
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Description

The compound “2,5-Dioctyl-3,6-bis-(5’‘-N-hexyl-[2,2’,5’,2’']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione” is a chemical with the CAS Number: 1435933-95-1 . It has a molecular weight of 1027.67 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Hill Notation: C58H72N2O2S6 . The InChI key for this compound is CAOPCPKFKCIXFB-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 1021.59 . It has a melting point of 242-247 °C and a maximum absorption wavelength (λmax) of 644 nm in methylene chloride .

Scientific Research Applications

Organic Field-Effect Transistors

Tantiwiwat et al. (2008) explored oligothiophene derivatives with a diketopyrrolopyrrole core for use in solution-processed organic field-effect transistors. They found significant differences in field effect mobilities based on alkyl substituents and film annealing temperature, demonstrating its potential in electronic applications (Tantiwiwat et al., 2008).

Polymer Solar Cells

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using a diketopyrrolopyrrole (DPP) backbone for applications in inverted polymer solar cells. The study highlighted the high conductivity and electron mobility of the material, leading to improved power conversion efficiency in solar devices (Hu et al., 2015).

Near-Infrared Absorption Polymers

Deng and Gu (2013) focused on synthesizing novel diketopyrrolopyrrole-based conjugated copolymers with broad and strong absorptions in the visible and near-infrared region. These polymers showed potential for use in photovoltaic devices, highlighting the versatility of the compound in solar energy applications (Deng & Gu, 2013).

Electrochromic Displays

Welterlich et al. (2015) reported on the electrochemical polymerization of isoDPP derivatives. These polymers exhibited properties that might make them suitable for use in electrochromic displays, such as broad absorption spectra and reversible oxidation and reduction behavior (Welterlich, Neudörfl & Tieke, 2015).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H72N2O2S6/c1-5-9-13-17-19-23-39-59-55(51-37-35-49(67-51)47-33-31-45(65-47)43-29-27-41(63-43)25-21-15-11-7-3)53-54(57(59)61)56(60(58(53)62)40-24-20-18-14-10-6-2)52-38-36-50(68-52)48-34-32-46(66-48)44-30-28-42(64-44)26-22-16-12-8-4/h27-38H,5-26,39-40H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOPCPKFKCIXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CCCCCC)C1=O)C6=CC=C(S6)C7=CC=C(S7)C8=CC=C(S8)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H72N2O2S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1021.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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